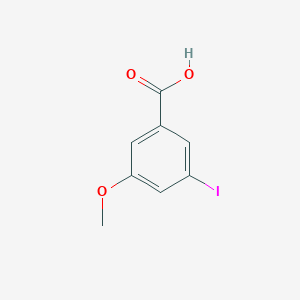

3-Iodo-5-methoxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

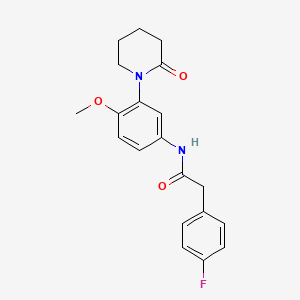

3-Iodo-5-methoxybenzoic acid is a chemical compound with the molecular formula C8H7IO3 . It has a molecular weight of 278.05 .

Molecular Structure Analysis

The molecular structure of 3-Iodo-5-methoxybenzoic acid consists of an iodine atom and a methoxy group attached to a benzoic acid molecule . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis

3-Iodo-5-methoxybenzoic acid is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Applications De Recherche Scientifique

Suzuki Cross-Coupling Reaction

3-Iodo-5-methoxybenzoic acid is used in Suzuki cross-coupling reactions, particularly with sterically hindered arylboronic esters. These reactions are optimized to obtain biaryls in good yield, using anhydrous benzene at reflux and sodium phenoxide in the presence of Pd(PPh3)4 (Chaumeil, Drian, & Signorella, 2000).

Corrosion Inhibition

An isoxazole derivative related to 3-Iodo-5-methoxybenzoic acid has been studied as an environmentally friendly corrosion inhibitor for mild steel in acidic media. This study involved various analytical techniques including electrochemical impedance spectroscopy and scanning electron microscopy (Aslam et al., 2020).

Directed Ortho-Metalation

3-Iodo-5-methoxybenzoic acid is applicable in directed ortho-metalation of unprotected benzoic acids. This method is useful for the one-pot preparation of various 3- and 6-substituted 2-methoxybenzoic acids, facilitating the synthesis of compounds not easily accessible by conventional means (Nguyen, Castanet, & Mortier, 2006).

Production of Methanol from Aromatic Acids

In research on Pseudomonas putida, it was found that when grown on compounds like 3,4,5-trimethoxybenzoic acid, the bacteria oxidized this compound along with others similar to 3-Iodo-5-methoxybenzoic acid. This study is relevant for understanding the microbial metabolism of methoxybenzoic acids (Donnelly & Dagley, 1980).

Preparation of Hypervalent Iodine Reagents

3-Iodo-5-methoxybenzoic acid derivatives have been used in the preparation and structural characterization of new recyclable iodine(III) reagents. These reagents, derived from 3-iodosylbenzoic acid, show potential for various applications in organic synthesis (Yusubov et al., 2008).

Radiosensitizing Agents

Derivatives of 3-Iodo-5-methoxybenzoic acid have been synthesized and tested for their ability to radiosensitize hypoxic cells to radiation, showing potential in cancer treatment (Gupta et al., 1985).

Safety and Hazards

Mécanisme D'action

Mode of Action

It is known that benzylic compounds, such as 3-iodo-5-methoxybenzoic acid, can undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It is known that the bioconversion of methoxylated benzoic acids to hydroxylated derivatives involves a model substrate and cultures of anaerobic bacteria .

Pharmacokinetics

The compound is a solid at room temperature and should be stored in a dark place, sealed in dry conditions, at 2-8°C . These properties may influence its bioavailability.

Action Environment

The action, efficacy, and stability of 3-Iodo-5-methoxybenzoic acid can be influenced by environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, at 2-8°C to maintain its stability

Propriétés

IUPAC Name |

3-iodo-5-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGXFKIAZDJQDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-5-methoxybenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2634462.png)

![6-Tert-butyl-2-[1-(4-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2634463.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2634465.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-1,6-naphthyridine-2-carboxamide](/img/structure/B2634469.png)

![2-benzamido-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2634472.png)

![(5-chloro-2-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2634476.png)

![Ethyl 1,2-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2634480.png)